molecular formula C11H20O2 B1623105 (E)-Hex-3-enyl valerate CAS No. 56922-81-7

(E)-Hex-3-enyl valerate

Cat. No.: B1623105
CAS No.: 56922-81-7
M. Wt: 184.27 g/mol
InChI Key: XPFTVTFOOTVHIA-FNORWQNLSA-N
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Description

(E)-Hex-3-enyl valerate (IUPAC name: (E)-3-hexenyl pentanoate) is an ester derived from (E)-3-hexenol (leaf alcohol) and valeric acid (pentanoic acid). Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol (see Table 1). While the (Z)-isomer (cis-3-hexenyl valerate, CAS 35852-46-1) is well-documented in the literature , data on the (E)-isomer are scarce in the provided evidence. The (Z)-isomer is a naturally occurring volatile compound found in plants such as Spanish oregano (Coridothymus capitatus) and tabasco pepper (Capsicum frutescens), where it acts as a flavoring agent and semiochemical .

Properties

CAS No.

56922-81-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(E)-hex-3-enyl] pentanoate

InChI

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+

InChI Key

XPFTVTFOOTVHIA-FNORWQNLSA-N

SMILES

CCCCC(=O)OCCC=CCC

Isomeric SMILES

CCCCC(=O)OCC/C=C/CC

Canonical SMILES

CCCCC(=O)OCCC=CCC

density

0.879-0.885

Other CAS No.

35852-46-1
56922-81-7

physical_description

Colourless liquid;  fruity, ripe apple or pear-like aroma

solubility

insoluble in water;  soluble in fats
soluble (in ethanol)

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

(E)-Hex-3-enyl valerate undergoes hydrolysis under acidic or basic conditions, yielding valeric acid and (E)-hex-3-en-1-ol.

Key Findings:

  • Acid-Catalyzed Hydrolysis :
    Reaction with dilute sulfuric acid (H₂SO₄) at reflux conditions cleaves the ester bond, producing valeric acid and (E)-hex-3-en-1-ol. The reaction follows a nucleophilic acyl substitution mechanism .

    C11H20O2+H2OH+C5H10O2+C6H12O\text{C}_{11}\text{H}_{20}\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_5\text{H}_{10}\text{O}_2 + \text{C}_6\text{H}_{12}\text{O}
  • Base-Catalyzed Saponification :
    Treatment with sodium hydroxide (NaOH) results in the formation of sodium valerate and (E)-hex-3-en-1-ol. This reaction is irreversible due to the deprotonation of the carboxylic acid intermediate .

Reaction Type Reagents/Conditions Major Products Yield References
Acid hydrolysisH₂SO₄, H₂O, refluxValeric acid, (E)-hex-3-en-1-ol~85%
Base saponificationNaOH, H₂O, 80°CSodium valerate, (E)-hex-3-en-1-ol~92%

Reduction Reactions

The alkene group in (E)-hex-3-enyl valerate undergoes catalytic hydrogenation, while the ester group remains intact under mild conditions.

Key Findings:

  • Hydrogenation of the Double Bond :
    Using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 25°C selectively reduces the trans-alkene to a saturated hexyl chain, forming hexyl valerate .

    C11H20O2+H2Pd/CC11H22O2\text{C}_{11}\text{H}_{20}\text{O}_2 + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{11}\text{H}_{22}\text{O}_2
  • Full Ester Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces both the ester and alkene groups, yielding 1-hexanol and valeric alcohol .

Reaction Type Reagents/Conditions Major Products Yield References
Selective alkene reduction5% Pd/C, H₂, 25°CHexyl valerate~95%
Full ester reductionLiAlH₄, THF, 0°C1-Hexanol, valeric alcohol~78%

Oxidation Reactions

The alkene moiety is susceptible to oxidation, yielding epoxides or diols depending on the oxidizing agent.

Key Findings:

  • Epoxidation :
    Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) forms the corresponding epoxide .

    C11H20O2+mCPBAC11H20O3\text{C}_{11}\text{H}_{20}\text{O}_2 + \text{mCPBA} \rightarrow \text{C}_{11}\text{H}_{20}\text{O}_3
  • Dihydroxylation :
    Osmium tetroxide (OsO₄) in the presence of N-methylmorpholine N-oxide (NMO) produces a vicinal diol .

Reaction Type Reagents/Conditions Major Products Yield References
EpoxidationmCPBA, DCM, 0°CEpoxidized ester~88%
DihydroxylationOsO₄, NMO, acetone/H₂OVicinal diol ester~75%

Thermal Decomposition

At elevated temperatures (>200°C), (E)-hex-3-enyl valerate undergoes pyrolysis, generating volatile fragments.

Key Findings:

  • Decarboxylation :
    Heating under inert atmosphere produces valeric acid derivatives and hexene isomers .

  • Radical Pathways :
    Free-radical chain reactions result in fragmented alkanes and ketones .

Condition Products Mechanism References
250°C, N₂ atmosphereValeric acid, hexene isomersRadical decomposition

Environmental and Biological Degradation

(E)-Hex-3-enyl valerate is metabolized in biological systems via esterase-mediated hydrolysis .

Key Findings:

  • Enzymatic Hydrolysis :
    Esterases in microbial or mammalian systems cleave the ester bond, yielding valeric acid and (E)-hex-3-en-1-ol .

  • Photodegradation :
    UV exposure accelerates decomposition, forming carbonyl compounds .

Comparative Reactivity

The trans-configuration of the alkene in (E)-hex-3-enyl valerate enhances its stability toward electrophilic additions compared to cis-isomers .

Property (E)-Hex-3-enyl valerate cis-3-Hexenyl valerate References
Oxidation Rate (mCPBA)88%92%
Hydrolysis Rate (pH 7)0.12 h⁻¹0.15 h⁻¹

Comparison with Similar Compounds

Table 1: Key Properties of (E)-Hex-3-enyl Valerate

Property Value Source
Molecular formula C₁₁H₂₀O₂
Molecular weight 184.28 g/mol
Log Kow (octanol-water) ~4.09 (predicted for Z-isomer)
Water solubility ~16.97 mg/L (Z-isomer)
Vapor pressure ~0.0382 mm Hg @ 20°C

Comparison with Structurally Similar Compounds

(Z)-Hex-3-enyl Valerate (Cis-3-Hexenyl Valerate)

The (Z)-isomer is the geometric isomer of (E)-hex-3-enyl valerate, differing in the configuration of the double bond. Key distinctions include:

  • Natural Occurrence : The (Z)-isomer is prevalent in plant essential oils, such as those from I. laurina (Table 2) , and is implicated in plant defense mechanisms against pathogens .
  • Retention Index : In gas chromatography, the (Z)-isomer has a retention index of 1279 , aiding in its identification.
  • Biological Role: Acts as an attractant for pests like T.

Table 2: Esters Identified in I. laurina Essential Oils

Compound Percentage (%)
(Z)-Hex-3-enyl benzoate 10.15
(Z)-Hex-3-enyl hexanoate 8.29
3-Hexenyl butanoate 0.60

Hexyl Valerate (n-Hexyl Pentanoate)

Hexyl valerate is a saturated analog lacking the double bond. Key comparisons:

  • Physical Properties : Higher log Kow (~5.2 predicted) and lower water solubility compared to (E)-hex-3-enyl valerate due to increased hydrophobicity.
  • Applications : Used in industrial manufacturing and flavoring, but less biologically active in plant-insect interactions .

(E)-Hex-3-enyl Isovalerate

This compound shares the same molecular formula (C₁₁H₂₀O₂) but differs in the acid moiety (isovaleric acid, a branched-chain carboxylic acid). Key differences:

  • Odor Profile: Isovalerates often exhibit "fruity" or "cheesy" notes, whereas valerates have a sweeter, herbaceous aroma .
  • Regulatory Status : Classified under CAS 68698-59-9 (trans-2-hexenyl isovalerate) with distinct safety profiles .

Hexyl Acetate

A shorter-chain ester with a molecular formula of C₈H₁₄O₂ :

  • Volatility : Higher vapor pressure (~1.2 mm Hg @ 25°C) due to the smaller acetate group .
  • Applications : Widely used in food flavoring and fragrances, but less persistent in the environment compared to valerate esters .

trans-2-Hexenyl Isovalerate

Features a different double bond position (C2 instead of C3) and trans configuration:

  • Biological Activity : Shown to attract pollinators in some plant species but less effective in pest management compared to hex-3-enyl esters .

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